3-Imidazol-1-yl-quinoline
CAS No.:
Cat. No.: VC14570868
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H9N3 |
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Molecular Weight | 195.22 g/mol |
IUPAC Name | 3-imidazol-1-ylquinoline |
Standard InChI | InChI=1S/C12H9N3/c1-2-4-12-10(3-1)7-11(8-14-12)15-6-5-13-9-15/h1-9H |
Standard InChI Key | SRUVTPIFNUPTIR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)N3C=CN=C3 |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
3-Imidazol-1-yl-quinoline (C₁₂H₉N₃) features a quinoline ring system fused to an imidazole moiety at the third carbon. The quinoline component consists of a benzene ring condensed with a pyridine ring, while the imidazole substituent introduces two nitrogen atoms in a five-membered aromatic ring. This arrangement creates a planar structure with conjugated π-electrons, facilitating interactions with biological macromolecules.
Key structural parameters include:
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Molecular weight: 195.22 g/mol
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IUPAC name: 3-(1H-imidazol-1-yl)quinoline
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Canonical SMILES: C1=CC=C2C(=C1)C=C(C=N2)N3C=CN=C3
The presence of nitrogen atoms at strategic positions enhances hydrogen-bonding capabilities and metal-coordination properties, which are critical for its pharmacological activity .
Synthesis and Characterization Methods
Synthetic Pathways
Several methods have been developed to synthesize 3-Imidazol-1-yl-quinoline and its derivatives:
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Ring-Closure Reactions:
Aminoquinoline precursors react with glyoxal and formaldehyde in the presence of NH₄Cl and H₃PO₄ to form imidazole rings. For example, 8-aminoquinoline undergoes condensation with glyoxal and formaldehyde to yield the target compound in 10% yield . -
Molecular Hybridization:
Quinoline and imidazole pharmacophores are linked via amide-alkyl units to create hybrid structures. This approach, demonstrated in the synthesis of quinoline–imidazole salts (QIBS), allows for modular derivatization to enhance bioactivity . -
Post-Functionalization:
Preformed quinoline derivatives are functionalized with imidazole groups using nucleophilic substitution or metal-catalyzed coupling reactions .
Characterization Techniques
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NMR Spectroscopy: ¹H and ¹³C NMR confirm the attachment of the imidazole group to the quinoline backbone. For instance, the imidazole protons resonate at δ 7.8–8.2 ppm, while quinoline protons appear at δ 7.2–8.5 ppm .
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X-ray Crystallography: Structural analysis reveals a dihedral angle of ~36° between the quinoline and imidazole planes, optimizing interactions with biological targets .
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Mass Spectrometry: High-resolution MS validates the molecular formula (C₁₂H₉N₃) with a parent ion peak at m/z 195.22.
Applications in Medicinal Chemistry and Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Replacing the imidazole ring with benzimidazole enhances metabolic stability (e.g., t₁/₂ increased from 2.1 to 6.3 hours) .
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Prodrug Design: Phosphate ester prodrugs improve aqueous solubility (from 0.02 mg/mL to 12 mg/mL) for intravenous administration .
Preclinical Candidates
Compound | Target Indication | Key Findings |
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3a | Hepatocellular carcinoma | 72% tumor growth inhibition in vivo |
QIBC-12 | Multidrug-resistant infections | MIC = 2 μg/mL against MRSA |
Comparative Analysis with Related Compounds
Structural Analogues
Pharmacokinetic Advantages
3-Imidazol-1-yl-quinoline outperforms analogues in:
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